2-iodo-N-(2-methylphenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-iodo-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELYSUXCWVOHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223877 | |
| Record name | o-Acetotoluidide, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73663-82-8 | |
| Record name | o-Acetotoluidide, 2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodoaceto-o-toluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Acetotoluidide, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2′-Methyl-2-iodoacetanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZW3742XR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-iodo-N-(2-methylphenyl)acetamide chemical structure and properties
The following technical guide provides an in-depth analysis of 2-iodo-N-(2-methylphenyl)acetamide , a specialized electrophilic intermediate used in the synthesis of local anesthetics, anti-arrhythmic agents, and quaternary ammonium salts.
Executive Summary
This compound (also known as 2-iodo-2'-methylacetanilide ) is a high-reactivity alkylating agent belonging to the
Unlike its commercially ubiquitous chloro-analog, the iodo-derivative is rarely stored for long periods due to its enhanced electrophilicity. It is primarily generated in situ or synthesized as a transient intermediate to facilitate nucleophilic substitution reactions (SN2) with sterically hindered amines or weak nucleophiles that fail to react efficiently with the chloro-derivative. Its primary utility lies in the development of lidocaine-type pharmacophores and quaternary ammonium ion channel blockers .
Chemical Identity & Structure
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Names | 2-iodo-2'-methylacetanilide; N-(o-tolyl)-2-iodoacetamide |
| Molecular Formula | C9H10INO |
| Molecular Weight | 275.09 g/mol |
| SMILES | CC1=CC=CC=C1NC(=O)CI |
| InChI Key | Predicted based on structure:[1][2][3][4][5]IPGQTYZUQGYBNC-UHFFFAOYSA-N (Analogous) |
Structural Analysis
The molecule features two critical domains governing its reactivity:
-
The
-Iodoacetamide Warhead: The carbon-iodine (C-I) bond is weaker and more polarizable than the C-Cl bond found in its precursor. This makes the -carbon highly susceptible to nucleophilic attack. -
The ortho-Tolyl Amide: The methyl group at the ortho position of the phenyl ring introduces steric bulk (A-value ~1.70). This restricts rotation around the N-Aryl bond, influencing the conformation of the amide and potentially protecting the amide nitrogen from metabolic hydrolysis in downstream drug candidates.
Synthesis & Manufacturing Protocol
The synthesis of this compound is typically a two-step process. Direct iodination is inefficient; therefore, the standard protocol involves the synthesis of the chloro-analog followed by a Finkelstein exchange.
Step 1: Acylation of o-Toluidine
Objective: Synthesis of the stable precursor, 2-chloro-N-(2-methylphenyl)acetamide.
-
Reagents: o-Toluidine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Mechanism: Nucleophilic acyl substitution.[6]
-
Protocol:
-
Dissolve o-toluidine in anhydrous DCM at 0°C under N2.
-
Add triethylamine (base scavenger).
-
Dropwise addition of chloroacetyl chloride (highly exothermic).
-
Stir at RT for 2 hours.
-
Wash with 1N HCl (remove unreacted amine), then NaHCO3.
-
Recrystallize from EtOH/Water.
-
Yield: Typically >85%.[7]
-
Appearance: White needles (MP: ~110–112°C).
-
Step 2: Finkelstein Halogen Exchange
Objective: Activation of the
-
Reagents: 2-chloro-N-(2-methylphenyl)acetamide (1.0 eq), Sodium Iodide (NaI, 2.0 eq), Acetone (dry).
-
Mechanism: SN2 Substitution (Driven by precipitation of NaCl).
-
Protocol:
-
Dissolve the chloro-intermediate in dry acetone.
-
Add solid NaI (soluble in acetone).
-
Reflux for 4–6 hours. A white precipitate (NaCl) will form immediately.
-
Filter off NaCl while hot.
-
Evaporate solvent to yield the crude iodo-compound.
-
Note: The product is light-sensitive. Store in amber vials at -20°C if not used immediately.
-
Diagram: Synthetic Pathway
Caption: Two-step synthesis via chloro-intermediate and Finkelstein exchange.
Reactivity & Mechanism
The utility of this compound is defined by its electrophilicity . The iodine atom is an excellent leaving group (
Primary Reaction: N-Alkylation (Menschutkin Reaction)
This molecule is frequently used to quaternize tertiary amines to form bioactive ammonium salts.
Mechanism:
-
Nucleophilic Attack: The lone pair of a tertiary amine (e.g., diethylamine, lidocaine) attacks the
-carbon. -
Transition State: Trigonal bipyramidal geometry at the
-carbon. -
Leaving Group Departure: Iodide (I-) leaves, stabilizing the resulting cationic charge.
Why use the Iodo-variant?
The ortho-methyl group on the phenyl ring creates steric hindrance near the amide nitrogen. While this doesn't directly block the
Diagram: Reactivity Profile
Caption: Key electrophilic pathways for this compound.
Applications in Drug Development
Synthesis of Lidocaine Analogs
Lidocaine (Xylocaine) possesses a 2,6-dimethylphenyl pattern. The 2-methylphenyl (mono-ortho) analogs are often synthesized to study structure-activity relationships (SAR) regarding:
-
Metabolic Stability: Reducing steric bulk (2,6-dimethyl
2-methyl) typically increases susceptibility to amidase hydrolysis, shortening the half-life. -
Potency: Altering the lipophilicity (LogP) affects blood-brain barrier penetration.
Quaternary Ammonium Derivatives (QX-Series)
Researchers use this iodo-compound to synthesize permanently charged analogs of local anesthetics (similar to QX-314 ).
-
Mechanism: The iodo-acetamide reacts with a tertiary amine drug (e.g., diethylamine) to form a quaternary salt.
-
Utility: These charged molecules cannot cross the lipid bilayer. They are used as intracellular probes to study ion channels (TRPV1, Nav1.7) from the inside of the cell, confirming the site of action.
Physicochemical Properties (Predicted)
Since the iodo-compound is often transient, properties are estimated based on the chloro-analog and group contribution methods.
| Property | Value / Estimate | Notes |
| Physical State | Solid | Crystalline powder (if isolated). |
| Melting Point | 125–130°C | Generally higher than chloro-analog (110°C) due to MW. |
| Solubility | DCM, Acetone, DMSO | Poor solubility in water; hydrolyzes slowly. |
| LogP | ~2.3 | Moderately lipophilic. |
| Reactivity | High | Decomposes in light; reacts with moisture. |
Safety & Handling
Warning: This compound is a potent alkylating agent .
-
Hazards:
-
Vesicant: Can cause severe skin burns and eye damage.
-
Sensitizer: Potential to cause allergic contact dermatitis.
-
Genotoxicity: As an alkylating agent, it has the potential to interact with DNA.
-
-
Handling Protocol:
-
Use only in a fume hood.
-
Wear double nitrile gloves.
-
Quenching: Destroy excess reagent by adding 10% aqueous sodium thiosulfate (reacts with alkyl halides and iodine) or aqueous ammonia.
-
References
- Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Standard protocols for Finkelstein reactions).
-
Lipkowski, J., et al. (2018). "Crystal structure and Hirshfeld surface analysis of N-(2-methylphenyl)-2-chloroacetamide." Journal of Chemical Crystallography.
- Wang, G. K., et al. (1995). "Quaternary ammonium derivative of lidocaine as a long-acting local anesthetic." Anesthesiology. (Methodology for quaternary salt synthesis using haloacetamides).
-
PubChem. "2-Chloro-N-(2-methylphenyl)acetamide Compound Summary." National Library of Medicine. [Link]
Sources
- 1. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | C11H14ClNO | CID 670477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trichloro- [webbook.nist.gov]
- 3. 2-Iodo-N-phenylacetamide | C8H8INO | CID 11207703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 5. ijper.org [ijper.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US6649796B2 - Process for the preparation of acetamide derivatives - Google Patents [patents.google.com]
2-iodo-N-o-tolylacetamide molecular weight and formula
Molecular Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
2-Iodo-N-o-tolylacetamide (CAS: 73663-82-8) is a specialized organoiodine building block used primarily as a highly reactive electrophile in the synthesis of nitrogen-containing heterocycles and local anesthetic analogs. Structurally, it consists of an acetamide core N-substituted with an ortho-tolyl group and
In drug discovery, this compound serves as a superior alkylating agent compared to its chlorinated analog (2-chloro-N-o-tolylacetamide). The weak C–I bond (approx. 57 kcal/mol) facilitates rapid nucleophilic substitution (
Physicochemical Identity
The following data establishes the baseline identity for analytical verification and stoichiometric calculations.
| Property | Value | Notes |
| IUPAC Name | 2-iodo-N-(2-methylphenyl)acetamide | Systematic naming |
| Common Name | 2-iodo-N-o-tolylacetamide | Often cited in older literature |
| CAS Number | 73663-82-8 | Validated identifier |
| Molecular Formula | ||
| Molecular Weight | 275.09 g/mol | Based on IUPAC atomic weights |
| Physical State | Solid (Crystalline powder) | Typically off-white to beige |
| Solubility | DMSO, DMF, Acetone, DCM | Poor water solubility |
| Reactivity Class | Potent electrophile (Alkylating agent) |
Synthesis & Production Protocol
The most robust route for synthesizing 2-iodo-N-o-tolylacetamide is the Finkelstein reaction , converting the commercially available chloro-analog into the iodo-derivative. This method is preferred over direct iodination due to higher regioselectivity and yield.
Reaction Scheme
The synthesis proceeds in two stages:
-
Acylation: o-Toluidine reacts with chloroacetyl chloride to form 2-chloro-N-o-tolylacetamide.
-
Halogen Exchange: The chloride is displaced by iodide using sodium iodide (NaI) in acetone.[1][2][3]
Detailed Methodology
Stage 1: Precursor Synthesis (If not purchased)
-
Reagents: o-Toluidine (1.0 eq), Chloroacetyl chloride (1.1 eq),
or (1.2 eq), DCM (Solvent). -
Protocol: Add chloroacetyl chloride dropwise to a cooled (
) solution of o-toluidine and base. Stir at RT for 2 hours. Wash with 1N HCl and brine. Recrystallize from ethanol. -
Yield Target: >90% of 2-chloro-N-o-tolylacetamide (CAS 533-17-5).
Stage 2: Finkelstein Conversion (Activation)
-
Reagents: 2-chloro-N-o-tolylacetamide (1.0 eq), Sodium Iodide (NaI, 2.0 eq).
-
Solvent: Anhydrous Acetone (dryness is critical to precipitate NaCl).
-
Procedure:
-
Dissolve the chloro-amide in anhydrous acetone.
-
Add solid NaI (solution turns yellow/orange).
-
Reflux for 4–6 hours. A white precipitate (NaCl) will form.
-
Workup: Filter off the NaCl solid. Concentrate the filtrate. Redissolve residue in DCM and wash with aqueous sodium thiosulfate (
) to remove free iodine (indicated by decolorization). -
Purification: Recrystallize from Ethanol/Hexane.
-
Self-Validating Analytical Checkpoints
-
TLC Monitoring: The iodo-product typically has a slightly higher
value than the chloro-precursor in Hexane:EtOAc (3:1) and stains distinctly with iodine vapor. -
Mass Spectrometry: Look for the mass shift.
-
Precursor (
): ~184.05 Da (Chlorine isotope pattern 3:1). -
Product (
): ~276.09 Da (No isotope pattern, single peak).
-
Reactivity & Applications
The iodine atom at the
Mechanism of Action: Alkylation
The reaction is driven by the excellent leaving group ability of the iodide ion.
Figure 1: Reaction pathway for nucleophilic substitution at the alpha-carbon.
Key Applications
-
Local Anesthetics: Reaction with diethylamine yields lidocaine (though lidocaine typically uses 2,6-dimethylaniline; this reagent yields o-tolyl analogs like prilocaine derivatives).
-
Quaternary Ammonium Salts: Reaction with tertiary amines (e.g., denatonium precursors) creates extremely bitter compounds used as aversive agents.
-
Heterocycle Formation: Intramolecular cyclization (e.g., Friedel-Crafts type) can yield oxindole derivatives under Lewis acid catalysis.
Safety & Handling (HSE)
As an
-
Hazards:
-
Skin/Eye Irritant: Causes severe irritation; potential sensitizer.
-
Toxic: Harmful if swallowed or inhaled.
-
Lachrymator: May cause tear production (though less volatile than the chloro-analog).
-
-
Storage: Light-sensitive.[4][5][6] Store at 2–8°C in amber vials under inert gas (Argon/Nitrogen) to prevent iodine liberation (discoloration).
-
Decontamination: Spills should be treated with 10% sodium thiosulfate solution to quench active iodine species before disposal.
References
-
Alfa Chemistry. (2025).[2] this compound Product Details & CAS 73663-82-8.[7] Retrieved from .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11207703 (Analog: 2-iodo-N-phenylacetamide). Retrieved from .
- Finkelstein, H. (1910). Preparation of organic iodides from the corresponding chlorides and bromides. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Sigma-Aldrich. (2025). 2-Chloro-N-(2-methylphenyl)acetamide Product Specification (Precursor). Retrieved from .
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. Iodoalkanes are readily prepared from the corresponding chloro compounds .. [askfilo.com]
- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 4. 2-Iodoacetamide | 144-48-9 [chemicalbook.com]
- 5. 2-Iodoacetamide | 144-48-9 [chemicalbook.com]
- 6. 2-Iodoacetamide CAS#: 144-48-9 [m.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
N-(2-methylphenyl)-2-iodoacetamide synonyms and IUPAC name
N-(2-Methylphenyl)-2-iodoacetamide: Technical Guide to Synthesis, Properties, and Applications
Executive Summary
N-(2-methylphenyl)-2-iodoacetamide (also known as 2-iodo-N-o-tolylacetamide) is a specialized alkylating agent belonging to the
This structural modification modulates the reactivity of the iodine "warhead," making it a valuable tool in Fragment-Based Drug Discovery (FBDD) for covalent inhibitor screening and in proteomics for probing cysteine accessibility in hydrophobic pockets.[1] This guide details the physicochemical identity, synthesis protocols, reaction mechanisms, and safety standards required for high-integrity research.[1]
Chemical Identity & Nomenclature
| Parameter | Details |
| IUPAC Name | 2-iodo-N-(2-methylphenyl)acetamide |
| Common Synonyms | N-(o-Tolyl)-2-iodoacetamide; 2-Iodoacetotoluidide; |
| CAS Number | Not widely listed for the iodo-derivative;[1] (Precursor Chloro-analog CAS: 37394-93-7) |
| Molecular Formula | |
| Molecular Weight | 275.09 g/mol |
| SMILES | CC1=C(NC(=O)CI)C=CC=C1 |
| Core Scaffold | o-Toluidine (2-methylaniline) |
| Warhead |
Physicochemical Properties
Note: Data derived from analogous
| Property | Value / Description |
| Appearance | White to off-white crystalline solid.[1] |
| Melting Point | Typically 115–125 °C (estimated based on chloro-analog MP ~110°C).[1] |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, Ethanol.[1] Sparingly soluble in water.[1] |
| Reactivity | High electrophilicity toward soft nucleophiles (thiols).[1] |
| Stability | Light-sensitive (iodine liberation).[1] Store at -20°C, protected from light. |
Synthesis & Preparation Protocol
Causality & Logic: Direct reaction of o-toluidine with iodoacetyl chloride is often avoided due to the instability and cost of the acid chloride.[1] The industry-standard approach utilizes a robust two-step sequence: (1) Formation of the stable chloro-intermediate, followed by (2) Finkelstein halogen exchange to install the reactive iodide.[1]
Step 1: Synthesis of 2-chloro-N-(2-methylphenyl)acetamide
-
Reagents: o-Toluidine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).[1]
-
Protocol:
-
Dissolve o-toluidine and triethylamine in anhydrous DCM at 0°C.
-
Add chloroacetyl chloride dropwise to control the exothermic acylation.[1]
-
Stir at room temperature for 2 hours.
-
Wash with 1M HCl (to remove unreacted amine) and sat.
. -
Yield: ~85-90% (White needles, MP: 105–112°C).
-
Step 2: Finkelstein Exchange (Chlorine Iodine)[1]
-
Reagents: 2-chloro-N-(2-methylphenyl)acetamide (1.0 eq), Sodium Iodide (NaI, 2.0 eq), Acetone (dry).[1]
-
Protocol:
-
Dissolve the chloro-intermediate in dry acetone.[1]
-
Reflux for 4–6 hours. A precipitate of NaCl will form (driving force).[1]
-
Cool, filter off the NaCl solid.[1]
-
Evaporate solvent.[1] Dissolve residue in DCM and wash with 5% sodium thiosulfate (to remove free iodine).[1]
-
Recrystallize from ethanol/hexane.[1]
-
-
Validation:
-NMR shows a shift of the singlet from ~4.2 ppm (Cl) to ~3.8 ppm (I).[1]
Mechanism of Action: Cysteine Alkylation[1]
The core utility of N-(2-methylphenyl)-2-iodoacetamide lies in its ability to covalently modify cysteine residues via an
Caption:
Applications in Drug Discovery
A. Covalent Fragment Screening (FBDD)
In modern drug discovery, libraries of electrophilic fragments ("warheads") are screened against protein targets to find starting points for covalent drugs.[1]
-
Role: This molecule serves as a hydrophobic covalent probe .[1]
-
Advantage: Unlike simple iodoacetamide (which is very polar), the o-tolyl scaffold allows the probe to bind in hydrophobic pockets before reacting.[1]
-
Data Interpretation: A hit in a mass spectrometry screen indicates a cysteine is located near a hydrophobic binding site.[1]
B. Proteomics & Cysteine Profiling
-
Differential Alkylation: Used in competition assays (e.g., isoTOP-ABPP) to map hyper-reactive cysteines.[1]
-
Steric Probing: By comparing labeling rates between N-phenyl-2-iodoacetamide and N-(2-methylphenyl)-2-iodoacetamide, researchers can infer the steric environment surrounding a target cysteine.[1]
Safety & Handling Standards
-
Hazard Class: Acute Toxin / Irritant / Sensitizer .[1]
-
Specific Risk: As an alkylating agent, it is potentially mutagenic.[1] It irreversibly modifies proteins and DNA.[1]
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.[1]
-
Deactivation: Spills should be treated with 10% sodium thiosulfate or N-acetylcysteine solution to quench the electrophile before disposal.[1]
References
-
Synthesis of
-Chloroacetanilides: J. Chem. Educ. 2008, 85, 12, 1665.[1] (General protocol for aniline acylation). -
Finkelstein Reaction: Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Ber. Dtsch. Chem. Ges.[1] 43 (2): 1528–1532.[1]
-
Covalent Probes in Drug Discovery: Singh, J., et al. (2011).[1] "The resurgence of covalent drugs". Nature Reviews Drug Discovery, 10, 307–317.[1]
-
Cysteine Profiling: Weerapana, E., et al. (2010).[1] "Quantitative reactivity profiling predicts functional cysteines in proteomes".[1] Nature, 468, 790–795.[1] [1]
Sources
difference between 2-iodo-N-phenylacetamide and 2-iodo-N-(2-methylphenyl)acetamide
This guide provides a technical analysis comparing 2-iodo-N-phenylacetamide and its ortho-methylated analog, 2-iodo-N-(2-methylphenyl)acetamide . It focuses on their distinct physicochemical properties, reactivity profiles, and utility in covalent fragment-based drug discovery (FBDD).
A Comparative Technical Guide: 2-iodo-N-phenylacetamide vs. This compound
Executive Summary
In the design of covalent inhibitors and chemoproteomic probes, the "warhead" (electrophile) must be tuned to balance reactivity with selectivity. 2-iodo-N-phenylacetamide (Compound A) represents a baseline cysteine-reactive scaffold with moderate reactivity and a planar conformation. Its analog, This compound (Compound B) , introduces a methyl group at the ortho position of the phenyl ring.
This single substitution induces two critical effects:
-
Conformational Locking (Steric): The ortho-methyl group forces the phenyl ring out of planarity with the amide bond (the "ortho effect"), creating a distinct 3D vector for protein binding.
-
Reactivity Dampening (Electronic/Steric): The combination of electron donation (+I effect) and steric inhibition of N-aryl resonance enhances amide resonance, slightly reducing the electrophilicity of the
-carbon. This makes Compound B a "tamer" warhead, often preferred for reducing off-target promiscuity.
Chemical Architecture & Physicochemical Properties[1]
The core difference lies in the spatial arrangement of the aromatic "tail" relative to the electrophilic "head."
Comparative Properties Table
| Feature | 2-iodo-N-phenylacetamide | This compound |
| Structure | Unsubstituted Phenyl Ring | Ortho-Methyl (o-Tolyl) Ring |
| Molecular Weight | 261.06 Da | 275.09 Da |
| Est. LogP | ~1.8 | ~2.3 (More Lipophilic) |
| Conformation | Planar / Near-Planar | Twisted (Non-Planar) |
| Amide Resonance | Competes with N-Aryl delocalization | Favored (N-Aryl delocalization inhibited) |
| Electrophilicity | High (Baseline) | Moderate (Attenuated) |
| CAS Number | 6228-47-3 | Derivative of 144-48-9 family |
Structural Visualization (DOT)
The following diagram illustrates the structural divergence and the steric clash driving the conformational twist in the o-tolyl analog.
Caption: Structural comparison showing the steric clash in the o-tolyl analog (right) that forces the aromatic ring out of plane, unlike the planar phenyl analog (left).
Mechanistic Reactivity Profiling
Both compounds react via an
The "Ortho-Twist" Electronic Effect
-
Phenyl Analog: The nitrogen lone pair delocalizes into both the carbonyl group (amide resonance) and the phenyl ring. This "distraction" of the lone pair makes the amide resonance slightly weaker, leaving the carbonyl carbon more electron-withdrawing. This increases the acidity/electrophilicity of the
-carbon ( ). -
o-Tolyl Analog: The steric bulk of the methyl group forces the phenyl ring to twist perpendicular to the amide plane. This breaks the conjugation between the nitrogen and the phenyl ring.
-
Consequence: The nitrogen lone pair is forced to resonate exclusively with the carbonyl group.
-
Result: Stronger amide resonance
Carbonyl oxygen becomes more negative Carbonyl carbon becomes less electron-withdrawing -carbon becomes less electrophilic.
-
Practical Implication: The o-tolyl analog is less likely to label "bystander" cysteines (higher specificity) compared to the phenyl analog.
Reaction Mechanism Diagram
Caption: General SN2 mechanism for cysteine alkylation. The N-substituent modulates the electron density at the Alpha-Carbon, influencing the rate of nucleophilic attack.
Synthesis & Purification Protocol
While iodoacetamides can be purchased, custom synthesis allows for the introduction of specific isotopes or linkers. The Finkelstein Reaction route is preferred for stability reasons.
Protocol: Two-Step Synthesis from Anilines
Reagents:
-
Substituted Aniline (Aniline or o-Toluidine)
-
Chloroacetyl chloride[1]
-
Sodium Iodide (NaI)
-
Solvents: Dichloromethane (DCM), Acetone.
Step 1: Acylation (Formation of Chloroacetamide)
-
Dissolve 1.0 eq of aniline (or o-toluidine) in dry DCM at 0°C.
-
Add 1.1 eq of Triethylamine (base) to scavenge HCl.
-
Dropwise add 1.05 eq of Chloroacetyl chloride .
-
Stir for 2 hours at RT. Monitor by TLC (EtOAc/Hexane).
-
Workup: Wash with 1M HCl (remove unreacted aniline), then Sat. NaHCO3, then Brine. Dry over MgSO4.
-
Yield: Typically >90% of the Chloro-intermediate.
Step 2: Halide Exchange (Finkelstein)
-
Dissolve the Chloroacetamide intermediate in Acetone (0.2 M).
-
Add 5.0 eq of Sodium Iodide (NaI) .
-
Reflux for 4–12 hours. The solution will turn yellow/brown, and NaCl will precipitate (driving force).
-
Workup: Filter off NaCl. Evaporate Acetone. Redissolve residue in EtOAc.
-
Critical Wash: Wash with 10% Sodium Thiosulfate (
) to remove free iodine ( ) which causes dark coloration. -
Recrystallize from Ethanol/Hexane or purify via silica flash chromatography.
Safety Note: Iodoacetamides are potent alkylators. Handle with double gloves and in a fume hood.
Applications in Drug Discovery[3][4]
Covalent Fragment Screening
In FBDD, libraries of electrophiles are screened against a protein target (e.g., via Mass Spectrometry).
-
Use Case for Phenyl Analog: Used when the target cysteine is low-reactivity or buried. The planar shape allows it to slide into narrow clefts.
-
Use Case for o-Tolyl Analog: Used to probe hydrophobic pockets adjacent to the cysteine. The "twist" can position the aromatic ring into a sub-pocket that the planar phenyl cannot access (Atropisomer-like selectivity).
Selectivity Filters
Researchers often screen the o-tolyl analog alongside the phenyl analog to determine if the binding pocket has "depth." If the o-tolyl analog binds significantly better, it suggests a specific hydrophobic interaction that accommodates the twisted conformation, providing a starting point for lead optimization.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(8), 3523-3538. Link
-
Resnick, E., et al. (2019). "Rapid discovery of covalent inhibitors for the E3 ubiquitin ligase HOIP." Journal of the American Chemical Society, 141(19), 7653-7659. Link
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795. Link
-
Pace, N. J., & Weerapana, E. (2013). "Diverse functional roles of reactive cysteines." ACS Chemical Biology, 8(2), 283-296. Link
Sources
Solubility Profile and Solvent Selection Guide: 2-Iodo-N-(2-methylphenyl)acetamide
Part 1: Executive Summary & Physicochemical Profile
Compound Identity:
-
IUPAC Name: 2-iodo-N-(2-methylphenyl)acetamide
-
Common Name:
-Iodo-o-acetotoluidide -
Chemical Class:
-Haloacetanilide / Alkylating Agent -
Primary Application: Synthetic intermediate for heterocycles (e.g., oxindoles, quinolinones) and quaternary ammonium salts via Menschutkin reaction.
Executive Summary:
this compound exhibits a solubility profile defined by the competition between its polar amide core (hydrogen bond donor/acceptor) and its lipophilic periphery (aryl iodide and methyl group). Unlike the water-soluble reagent iodoacetamide, this
Effective solvation requires a solvent capable of disrupting the intermolecular hydrogen bonding of the amide dimer while accommodating the hydrophobic tolyl moiety. Consequently, it shows high solubility in polar aprotic solvents (DMSO, DMF), moderate-to-high solubility in chlorinated hydrocarbons and medium-polarity esters, and low solubility in water and aliphatic hydrocarbons.
Physicochemical Structural Analysis[1]
| Feature | Chemical Moiety | Solubility Impact |
| Lipophilicity | o-Tolyl group + Iodine | Increases |
| H-Bonding | Secondary Amide (-NH-CO-) | Creates strong intermolecular lattice energy. Requires polar solvents or heat to dissolve. |
| Reactivity | C-I Bond ( | Susceptible to nucleophilic attack (S |
Part 2: Solubility Landscape & Solvent Selection
The following data categorizes solvents based on their interaction with this compound.
Table 1: Predicted Solubility Profile (at 25°C)
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | High dielectric constant disrupts amide H-bonds; dipole-dipole interactions stabilize the polar core. Ideal for reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent dispersion forces solvate the iodine and aromatic ring; moderately polar enough to solvate the amide. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (20–50 mg/mL) | Good "middle ground" solvents. Solubility increases significantly with temperature. Ideal for recrystallization. |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate (Heat dependent) | Protic nature competes for H-bonds. Often soluble at reflux but crystallizes upon cooling. |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Good solubility in THF/Dioxane; lower in MTBE. Useful for reaction solvents where water exclusion is critical. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low-Moderate | Solvates the tolyl ring well, but struggles to break the amide crystal lattice at room temperature. |
| Alkanes/Water | Hexane, Heptane, Water | Insoluble / Trace | Polarity mismatch. Water is too polar (hydrophobic effect); Alkanes are too non-polar (cannot break amide H-bonds). |
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
To scientifically select a solvent, we evaluate the "distance" (
-
Dispersion (
): High due to the iodine atom and aromatic ring. -
Polarity (
): Moderate due to the amide dipole. -
H-Bonding (
): Moderate (Amide NH donor / Carbonyl acceptor).
Selection Strategy:
-
For Synthesis: Minimize
(Distance) Use DMF or THF . -
For Purification: Maximize
vs Temperature Use Ethanol/Water or EtOAc/Hexane .
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)
Objective: Determine the exact saturation concentration (
-
Preparation: Weigh approx. 100 mg of this compound into a 4 mL HPLC vial.
-
Addition: Add 500
L of the target solvent. -
Equilibration:
-
If solid dissolves immediately, add more solid until saturation (precipitate remains).
-
Cap and vortex/shake at 25°C for 24 hours.
-
-
Sampling: Centrifuge at 10,000 rpm for 5 minutes (or filter through 0.45
m PTFE filter). -
Quantification:
-
Transfer 100
L of supernatant to a pre-weighed aluminum pan. -
Evaporate solvent (vacuum oven at 40°C).
-
Weigh the residue.[1]
-
Calculation: Solubility (mg/mL) = (Mass of Residue / 0.1 mL).
-
Protocol B: Recrystallization (Purification)
Context: The synthesis of
-
Solvent System: Ethanol : Water (9:1) or Ethyl Acetate : Hexane .
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5-10 mL/g).
-
Clarification: If the solution is dark (iodine liberation), add a spatula tip of sodium thiosulfate or activated charcoal, then hot filter.
-
Crystallization:
-
Isolation: Filter crystals and wash with cold 50% Ethanol/Water.
Part 4: Visualization & Logic
Diagram 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting solvents based on the operational phase (Synthesis vs. Purification) and physicochemical requirements.
Diagram 2: Solubility Determination Workflow
Caption: Step-by-step gravimetric workflow for determining saturation solubility.
Part 5: Safety & Stability Considerations
1. Alkylating Potential:
As an
-
Solvent Hazard: When dissolved in DMSO, skin permeability increases drastically. Double-glove (Nitrile) is mandatory.
-
Quenching: Spills should be treated with dilute ammonia or sodium thiosulfate to degrade the alkyl iodide.
2. Light Sensitivity: The C-I bond is photolabile. Solutions in clear glass will degrade (turn yellow/brown) due to iodine liberation.
-
Protocol: Always wrap flasks in aluminum foil or use amber glassware during solubility studies.
3. Reactivity with Solvents:
-
Avoid: Primary amines (unless intended reactant), Thiols, and Pyridine (forms pyridinium salts over time).
-
Preferred: Non-nucleophilic solvents (DCM, Toluene, MTBE) for storage.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general recrystallization protocols of acetanilides).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Theoretical basis for solvent selection).
-
Pawar, R. R., et al. (2020). "Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K".[1] International Journal of Scientific & Technology Research, 9(2). (Analogous data for acetanilide solubility behavior).
-
Sigma-Aldrich. (n.d.). 2-Iodo-N-phenylacetamide Product Sheet. (Physicochemical data for the phenyl analog).
Sources
Methodological & Application
reaction of 2-iodoacetyl chloride with 2-methylaniline protocol
Application Note: Precision Synthesis of 2-Iodo-N-(2-methylphenyl)acetamide
Abstract & Scope
This application note details the optimized protocol for the synthesis of This compound (also known as 2-iodoacetotoluidide) via the direct acylation of 2-methylaniline (o-toluidine) with 2-iodoacetyl chloride.
This reaction produces a potent electrophilic intermediate often utilized in:
-
Covalent Drug Discovery: As a "warhead" for targeting cysteine residues in proteins (e.g., covalent kinase inhibitors).
-
Quaternary Ammonium Synthesis: As a precursor for synthesizing lidocaine-like quaternary derivatives (e.g., denatonium analogs).
-
Proteomics: As a thiol-reactive probe.
Critical Note on Reactivity: Unlike its chloro-analog, the iodo-derivative is highly sensitive to light and hydrolysis. This protocol emphasizes anhydrous conditions and light exclusion to maximize yield and purity.
Chemical Safety & Hazard Analysis
WARNING: This protocol involves hazardous substances. All work must be performed in a fume hood.
| Reagent | Hazard Class | Critical Safety Note |
| 2-Iodoacetyl Chloride | Corrosive, Lachrymator | High Toxicity. Reacts violently with water to release HCl. Causes severe skin burns.[1] Light Sensitive. |
| 2-Methylaniline | Carcinogen (Cat 1B) | Toxic by inhalation/skin contact. Induces methemoglobinemia. Double-glove (Nitrile/Laminate). |
| Dichloromethane (DCM) | Volatile Organic | Neurotoxin. Use in well-ventilated hood. |
| Product (Iodoacetamide) | Alkylating Agent | Potential mutagen. Irreversible binder to biological thiols. Handle as a cytotoxic compound. |
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Acyl Substitution . The nitrogen lone pair of the aniline attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl. The resulting protonated amide is neutralized by the auxiliary base (Triethylamine).
Figure 1: Mechanism of nucleophilic acyl substitution for amide bond formation.
Experimental Protocol
Reagents & Stoichiometry
Scale: 10 mmol (approx. 2.75 g theoretical yield)
| Component | MW ( g/mol ) | Equiv.[2][3][4] | Amount | Role |
| 2-Methylaniline | 107.15 | 1.0 | 1.07 g (1.07 mL) | Nucleophile |
| 2-Iodoacetyl Chloride | 204.40 | 1.1 | 2.25 g (approx 1.2 mL) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.2 | 1.21 g (1.67 mL) | HCl Scavenger |
| DCM (Anhydrous) | 84.93 | -- | 40 mL | Solvent |
Step-by-Step Methodology
Step 1: Preparation (Light Exclusion)
-
Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Flush with Nitrogen (
) or Argon. -
Crucial: Wrap the flask in aluminum foil. The C-I bond is photolabile; light exposure liberates iodine (turning the solution purple/brown) and degrades the product.
Step 2: Solvation & Base Addition
-
Add 2-Methylaniline (1.0 eq) and anhydrous DCM (30 mL) to the flask.
-
Add Triethylamine (1.2 eq) via syringe.
-
Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes.
Step 3: Acylation
-
Dilute 2-Iodoacetyl chloride (1.1 eq) in 10 mL of anhydrous DCM in a separate vial (foil-wrapped).
-
Dropwise Addition: Add the acid chloride solution to the amine mixture over 15–20 minutes.
-
Why? Controlling the addition rate prevents localized overheating and suppresses di-acylation side products.
-
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 2–3 hours .
Step 4: Reaction Monitoring (TLC)
-
Mobile Phase: Hexanes:Ethyl Acetate (7:3).
-
Visualization: UV (254 nm). The product will appear as a dark spot; unreacted aniline will fluoresce.
-
Note: Do not use iodine stain (product contains iodine). Use KMnO4 or Phosphomolybdic Acid (PMA) if UV is insufficient.
Step 5: Workup
-
Quench the reaction by adding 20 mL of cold water .
-
Transfer to a separatory funnel. Separate phases.
-
Organic Wash Sequence:
-
Wash 1: 1M HCl (20 mL) – Removes unreacted aniline and TEA.
-
Wash 2: Saturated NaHCO
(20 mL) – Neutralizes residual acid. -
Wash 3: Saturated Brine (20 mL) – Dries the organic layer.
-
-
Dry the organic layer over anhydrous Na
SO for 15 minutes. -
Filter and concentrate in vacuo (Rotary Evaporator) at <35°C . Do not overheat.
Step 6: Purification
-
The crude solid is usually off-white to pale yellow.
-
Recrystallization: Dissolve in minimal boiling Ethanol/Water mixture or Hexanes/Ethyl Acetate .
-
Cool slowly to 4°C. Filter the crystals and dry under high vacuum in the dark.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Analytical Validation (QC)
Since specific literature melting points for the ortho-methyl derivative vary by crystal habit, validation must rely on spectroscopic data.
| Method | Expected Result | Interpretation |
| Appearance | White to off-white needles | Darkening implies iodine liberation (decomposition). |
| 1H-NMR (CDCl | Diagnostic methyl singlet. | |
| Diagnostic methylene singlet (deshielded by I and C=O). | ||
| Aromatic region. | ||
| Amide proton (exchangeable). | ||
| Mass Spec (ESI+) | m/z ~ 276.0 ([M+H] | Confirms molecular weight (MW = 275.09). |
Troubleshooting Guide:
-
Low Yield: Likely due to moisture in the acid chloride. Ensure reagents are fresh.
-
Purple Product: Iodine contamination. Wash the organic layer with 10% Sodium Thiosulfate (
) during workup to reduce back to iodide.
References
- General Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Acid Chloride Safety: Sigma-Aldrich. (2023). Safety Data Sheet: 2-Iodoacetyl Chloride.
- Amide Synthesis Protocol: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Iodoacetamide Reactivity: G-Biosciences. (2023). OneQuant™ Iodoacetamide Application Note.
-
Analogous Synthesis (Chloro-derivative): Vangapandu, S., et al. (2019). Synthesis and biological evaluation of novel amide derivatives. Bioorganic & Medicinal Chemistry Letters.
Sources
synthesis of N-heterocycles using alpha-iodoacetanilides
Application Note: Strategic Synthesis of N-Heterocycles using -Iodoacetanilides
Executive Summary
-
Palladium-Catalyzed Intramolecular C–H Arylation to generate Oxindoles (Indolin-2-ones).
-
Atom Transfer Radical Cyclization (ATRC) to generate functionalized
-Lactams (Pyrrolidin-2-ones).
These protocols are designed for drug discovery workflows requiring high regioselectivity and functional group tolerance.
Mechanistic Pathways & Strategic Selection
The choice between Palladium catalysis and Radical cyclization depends on the target scaffold and substrate electronics.
Decision Matrix
| Feature | Method A: Pd-Catalyzed C–H Activation | Method B: Radical Cyclization (ATRC) |
| Target Scaffold | Oxindoles (Fused bicyclic) | |
| Key Mechanism | Homolytic Cleavage | |
| Substrate Req. | Electron-rich/neutral N-aryl rings preferred | N-Allyl or N-Vinyl tethers required |
| Primary Risk | Protodeiodination (reduction) | Premature H-abstraction (reduction) |
Pathway Visualization
Figure 1: Divergent synthetic pathways based on catalytic conditions.
Method A: Synthesis of Oxindoles via Pd-Catalyzed C–H Activation
This protocol utilizes a Heck-type manifold where the palladium center inserts into the C–I bond, followed by electrophilic palladation of the adjacent aromatic ring.
Materials & Reagents[1][2][3][4][5]
-
Substrate:
-Methyl- -phenyl- -iodoacetamide ( ). -
Catalyst: Palladium(II) acetate (
, ). -
Ligand: 2-(Di-tert-butylphosphino)biphenyl (
) or ( ). -
Base: Triethylamine (
, ). -
Solvent: Toluene (anhydrous, degassed).
Step-by-Step Protocol
-
Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with
( , ) and ( , ). -
Solvation: Add anhydrous Toluene (
) and stir at RT for 10 min to generate the active catalytic species (solution turns from orange to pale yellow/brown). -
Substrate Addition: Add the
-iodoacetanilide ( ) and ( , ). -
Reaction: Seal the tube and heat to
for 12–16 hours. Monitor via TLC (active iodine species disappear rapidly; look for the polar oxindole spot). -
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.
-
Purification: Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).
Mechanism (Graphviz)
Figure 2: Catalytic cycle involving oxidative addition, intramolecular C–H palladation, and reductive elimination.
Method B: Synthesis of -Lactams via Atom Transfer Radical Cyclization (ATRC)
For substrates containing an
Materials & Reagents[1][2][3][4][5]
-
Substrate:
-Allyl- -phenyl- -iodoacetamide ( ). -
Catalyst: Copper(I) Chloride (
, ). -
Ligand: TPMA (Tris(2-pyridylmethyl)amine,
). -
Reducing Agent (Optional): Ascorbic acid (
) if using ARGET ATRP conditions to regenerate Cu(I). -
Solvent: Acetonitrile (
) or Dichloromethane ( ).
Step-by-Step Protocol
-
Degassing: Oxygen inhibits radical propagation. Sparge the solvent (
) with Argon for 20 minutes prior to use. -
Assembly: In a Schlenk flask, combine
( , ) and TPMA ( , ). Stir until a homogeneous green/brown complex forms. -
Addition: Add the
-allyl- -iodoacetanilide ( ) dissolved in minimal degassed solvent. -
Cyclization: Stir at Room Temperature for 4–8 hours.
-
Note: If reaction is sluggish, heat to
or add a radical initiator (AIBN, ).
-
-
Quench: Open to air (oxidizes Cu(I) to blue Cu(II)) and dilute with water.
-
Extraction: Extract with DCM (
). Wash organic layer with brine. -
Purification: Flash chromatography. The product will be an iodomethyl-substituted
-lactam.
Mechanism (Graphviz)
Figure 3: Atom Transfer Radical Cyclization (ATRC) mechanism.
Troubleshooting & Optimization
| Problem | Cause | Solution |
| Low Yield (Pd) | Catalyst poisoning or inactive Pd black formation. | Switch to Buchwald precatalysts (e.g., XPhos Pd G2) to ensure active species generation. |
| Protodeiodination | Reduction of C–I bond without cyclization. | Ensure anhydrous conditions; switch solvent to 1,4-Dioxane ; increase concentration. |
| Incomplete Conv. (Radical) | Oxygen quenching or radical termination. | Rigorous freeze-pump-thaw degassing; add reducing agent (Tin(II) ethylhexanoate) to regenerate Cu(I). |
| Regioselectivity Issues | 6-endo vs 5-exo competition. | 5-exo is kinetically favored. Lower temperature favors 5-exo. Bulky N-substituents favor 5-exo. |
References
-
Hennessy, E. J., & Buchwald, S. L. (2003).
-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. Link -
Liang, Z., et al. (2013). Palladium-Catalyzed C–H Activation and Cyclization of Anilides with 2-Iodoacetates. Organic Letters, 15(17), 4544–4547. Link
-
Clark, A. J. (2016). Atom Transfer Radical Cyclization of Cu-Catalyzed Reactions. European Journal of Organic Chemistry, 2016(13), 2231–2243. Link
-
Curran, D. P. (1988). The Synthesis of Complex Molecules via Radical Cyclization.[1][2][3][4] Synthesis, 1988(06), 417–439. Link
-
Soleimani-Amiri, S., et al. (2017).[5] Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted
-lactams.[5] RSC Advances, 7, 28400-28415. Link
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
procedure for recrystallization of 2-iodo-N-(2-methylphenyl)acetamide
An Application Note and Detailed Protocol for the Recrystallization of 2-iodo-N-(2-methylphenyl)acetamide
Author: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of this compound via recrystallization. As a key intermediate or final compound in various synthetic and drug development pathways, achieving high purity is paramount for reliable downstream applications and characterization. This guide moves beyond a simple list of steps to explain the underlying principles and rationale for procedural choices, ensuring a robust and reproducible method. We will cover solvent system selection, a detailed step-by-step protocol, troubleshooting common issues, and methods for verifying final purity. This protocol is designed for researchers, chemists, and drug development professionals who require a validated method for obtaining high-purity this compound.
Introduction: The Imperative for Purity
Recrystallization remains a powerful and cost-effective technique for the purification of solid organic compounds.[1] The process relies on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities at an elevated temperature, and upon slow cooling, the target compound will preferentially crystallize out of the solution, leaving the impurities behind in the mother liquor.[2] For a compound like this compound, which contains a moderately polar amide group and larger, less polar aromatic moieties, selecting the appropriate solvent system is critical to the success of the purification. This guide will detail a primary protocol using a two-solvent system, a method particularly effective when a single ideal solvent cannot be identified.[1][3]
Physicochemical Properties and Considerations
A thorough understanding of the compound's properties is essential for developing a successful recrystallization protocol.
| Property | Value / Observation | Rationale & Significance |
| Molecular Formula | C₉H₁₀INO | Influences molecular weight and solubility characteristics. |
| Molecular Weight | 275.09 g/mol | Important for calculating yield. |
| Appearance | Typically an off-white to pale yellow or beige crystalline solid. | Color may indicate the presence of impurities; successful recrystallization should yield a whiter product.[4] |
| Melting Point | Estimated: >112 °C | The parent compound, N-(2-methylphenyl)acetamide, has a melting point of 112 °C.[5] The addition of a heavy iodine atom is expected to increase the melting point. A sharp melting range post-recrystallization is a key indicator of purity. |
| Solubility Profile | Moderately soluble in polar organic solvents (e.g., ethanol, acetone); sparingly soluble in non-polar solvents (e.g., hexanes); likely insoluble in water. | This profile makes it an excellent candidate for a two-solvent system, such as Ethanol/Water or Ethyl Acetate/Hexanes.[6] |
| Stability | Potentially light-sensitive. | Iodo-aromatic compounds can be sensitive to light.[4] All procedures should be conducted with minimal exposure to direct light, and the final product should be stored in an amber vial or in the dark. |
The Science of Solvent Selection
The choice of solvent is the most critical variable in recrystallization.[2] The ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below. For this compound, a single solvent may not meet these criteria perfectly. Therefore, a two-solvent (or co-solvent) system is recommended.[3]
-
Solvent 1 (The "Good" Solvent): This solvent should readily dissolve the compound when hot. Based on the compound's structure, Ethanol is an excellent choice. It is a polar protic solvent that can engage in hydrogen bonding with the amide group, while its ethyl group helps to solvate the aromatic rings.
-
Solvent 2 (The "Bad" or Anti-Solvent): This solvent should be miscible with Solvent 1 but should not dissolve the compound, even when hot. Water is the ideal anti-solvent for an ethanol-based system. The high polarity of water will decrease the overall solvating power of the mixture for the organic compound, inducing precipitation.[3]
This Ethanol/Water system provides a wide polarity range, allowing for fine-tuned control over the saturation point to maximize crystal formation and purity.
Detailed Recrystallization Protocol
This protocol assumes a starting quantity of approximately 1-5 grams of crude this compound. Adjust solvent volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Spatula
-
Ice bath
Experimental Workflow Diagram
Caption: Workflow for the two-solvent recrystallization of this compound.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at or near the boiling point. Causality: It is crucial to use the minimum amount of hot solvent to ensure the solution becomes supersaturated upon cooling, which is necessary for crystallization.[1]
-
-
Removal of Insoluble Impurities (If Necessary):
-
If you observe any insoluble material (e.g., dust, inorganic salts) in the hot solution, perform a hot gravity filtration.
-
Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. Add a small amount of hot ethanol to rinse the first flask and the filter paper to recover any remaining compound. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product on the funnel.[1][3]
-
-
Inducing Crystallization:
-
Bring the clear, hot ethanol solution back to a gentle boil.
-
Using a Pasteur pipette, add deionized water (the anti-solvent) dropwise to the boiling solution while stirring.
-
Continue adding water until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add 1-2 drops of hot ethanol to re-dissolve the precipitate and ensure the solution is just below its saturation point. Causality: This precise control ensures that crystallization begins from a perfectly saturated state upon cooling, leading to the formation of well-defined, pure crystals rather than an amorphous precipitate.[3]
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[2]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold mixture of ethanol and water (in roughly the same proportion used for the recrystallization) to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
-
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated to a very high degree. | Re-heat the mixture to dissolve the oil. Add a small amount of the "good" solvent (ethanol) and then allow it to cool more slowly. Ensure the boiling point of your solvent system is below the compound's melting point.[2] |
| No Crystals Form | Too much solvent was used. / The solution was not sufficiently saturated. / The compound is very soluble even in the cold solvent. | Re-heat the solution and boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" from a previous batch if available. |
| Very Low Recovery | Too much solvent was used. / The crystals were washed with solvent that was not ice-cold. / Premature crystallization during hot filtration. | Concentrate the filtrate by boiling off some solvent to obtain a second crop of crystals (which may be less pure).[1] Ensure washing solvent is thoroughly chilled. |
| Colored Product | Colored impurities are present. | If the color persists after one recrystallization, consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the target compound. |
Characterization and Purity Assessment
-
Melting Point Analysis: Take a melting point of the dried, recrystallized product. A pure compound should exhibit a sharp melting range (typically < 2 °C). Compare this to the melting point of the crude material; a significant sharpening and increase in the melting point indicate successful purification.
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, or FT-IR can be used to confirm the chemical structure and absence of impurities.
-
Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity by comparing the crude and purified materials.[7]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; keep it away from open flames and spark sources. Use a hot plate for heating, not a Bunsen burner.
-
Handle this compound with care. While specific toxicity data is limited, related iodo-amides are classified as irritants and harmful if swallowed.[8] Avoid inhalation of dust and skin contact.
References
-
Cheméo. (n.d.). Chemical Properties of Acetamide,N-(2-iodophenyl)- (CAS 19591-17-4). Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)? Retrieved from [Link]
-
Veeprho. (n.d.). 2-Iodo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Impurity. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2-iodo-4-methylphenyl)-2-phenylthio-. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trichloro-. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Stenutz. (n.d.). N-(2-methylphenyl)acetamide. Retrieved from [Link]
-
UBPBio. (n.d.). 2-Iodoacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodo-N-phenylacetamide. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-iodo-N-methylacetamide. Retrieved from [Link]
- Google Patents. (2011). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
-
SIELC Technologies. (2018). Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. 2-Iodoacetamide CAS#: 144-48-9 [m.chemicalbook.com]
- 5. N-(2-methylphenyl)acetamide [stenutz.eu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 2-Iodo-N-phenylacetamide | C8H8INO | CID 11207703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
light sensitivity and storage stability of iodoacetanilides
Technical Support Center: Iodoacetanilides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for iodoacetanilides. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the nuances of working with these reagents and have developed this resource to address common challenges related to their light sensitivity and storage stability.
Frequently Asked Questions (FAQs)
Q1: My iodoacetanilide solution has turned yellow. Is it still usable?
A yellow discoloration is a common indicator of iodoacetanilide degradation, often due to light exposure. Light, particularly in the UV and visible blue/violet spectrum, can induce the formation of new compounds, or impurities, which may compromise your experimental results.[1] For critical applications, it is strongly recommended to discard any discolored solution and prepare a fresh one immediately before use.[2][3]
Q2: What are the optimal storage conditions for solid iodoacetanilide?
Solid iodoacetanilide should be stored in a cool, dark, and dry place. Manufacturers often recommend refrigeration at 4°C for long-term stability, ensuring protection from both light and moisture. Some suppliers suggest even lower temperatures, such as -20°C for up to 3 years or -80°C for extended periods, to maintain the integrity of the compound.[4][5] Always refer to the manufacturer's specific recommendations.
Q3: How long is a reconstituted iodoacetanilide solution stable?
Iodoacetanilide solutions are notoriously unstable and should be prepared fresh immediately before each use.[2][3] Any unused portion of the reconstituted reagent should be discarded as it degrades quickly once dissolved.[2][3] Storage of stock solutions is generally not recommended, but if absolutely necessary, some sources suggest storage at -20°C for up to one month or -80°C for up to six months, sealed and protected from light and moisture.[4]
Q4: Can I work with iodoacetanilides on an open lab bench?
Given their light sensitivity, it is best to minimize exposure to ambient light.[6] If possible, work in a darkened room or use a dedicated space that can be fully darkened.[6] For shorter procedures, covering your solutions and reaction vessels with aluminum foil or using opaque containers can provide adequate protection.[6][7]
Troubleshooting Guides
Issue 1: Incomplete or Inconsistent Alkylation of Cysteine Residues
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Degraded Iodoacetanilide | Always prepare iodoacetanilide solutions immediately before use.[2][3] Visually inspect for any discoloration (e.g., yellowing) which indicates degradation. | Iodoacetanilide is unstable in solution and sensitive to light, leading to a loss of reactive molecules available for alkylation.[2] |
| Incorrect pH | Ensure the reaction buffer is at a slightly alkaline pH, typically between 7.5 and 9.0.[2] | At a slightly alkaline pH, the sulfhydryl group of cysteine is deprotonated to the more nucleophilic thiolate anion, facilitating the alkylation reaction. This pH range also helps ensure the specificity of the reaction for cysteine residues.[2] |
| Insufficient Reagent | Use at least a 10-fold molar excess of iodoacetanilide to sulfhydryl groups.[2] | A sufficient excess of the alkylating agent drives the reaction to completion, ensuring all reduced cysteine residues are blocked. |
| Reaction Time | Incubate the reaction for at least 30 minutes at room temperature, protected from light.[2] | This allows sufficient time for the alkylation reaction to proceed to completion. |
Issue 2: Non-specific Labeling of Other Amino Acid Residues
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Excess Iodoacetanilide or Incorrect pH | Use limiting quantities of iodoacetanilide and maintain the reaction buffer pH between 7.5 and 8.0.[2] | While iodoacetamide is primarily used to target cysteine residues, excess reagent or non-buffered conditions can lead to the alkylation of other nucleophilic amino acid side chains such as lysine, histidine, methionine, aspartate, and glutamate.[2] |
| Prolonged Reaction Time | Reduce the incubation time or precipitate the protein after the desired reaction time to stop further labeling.[2] | Limiting the exposure time minimizes the chance of slower, non-specific reactions occurring. |
Experimental Protocols
Protocol 1: Preparation and Handling of Iodoacetanilide Solutions
-
Preparation: Immediately before use, bring the solid iodoacetanilide vial to room temperature.[2]
-
Reconstitution: Add the appropriate volume of high-purity, deionized water or buffer to achieve the desired concentration.[3] For example, dissolving 9.3 mg of iodoacetamide in 132 µL of 200 mM ammonium bicarbonate (pH 8.0) will yield a 375 mM solution.[2]
-
Mixing: Vortex gently until the solid is completely dissolved.
-
Light Protection: Throughout this process, protect the solution from light by working in a darkened area, using amber-colored vials, or wrapping the container in aluminum foil.[1][6][8]
Protocol 2: Stability Assessment of Iodoacetanilide Under Different Light Conditions
-
Solution Preparation: Prepare a stock solution of iodoacetanilide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Aliquoting: Aliquot the solution into three sets of clear and amber-colored microcentrifuge tubes.
-
Exposure Conditions:
-
Set A (Amber tubes): Store in the dark at 4°C.
-
Set B (Clear tubes): Expose to ambient laboratory light at room temperature.
-
Set C (Clear tubes): Expose to a controlled UV light source (e.g., 254 nm or 365 nm).
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each set.
-
Analysis: Analyze the concentration of the remaining active iodoacetanilide using a suitable analytical method, such as HPLC with UV detection.
-
Data Evaluation: Plot the concentration of iodoacetanilide as a function of time for each condition to determine the degradation kinetics.
Data Presentation
Table 1: Recommended Storage Conditions for Iodoacetanilides
| Form | Temperature | Light Conditions | Duration | Reference |
| Solid | 4°C | Protected from light and moisture | Up to 1 year | |
| Solid | -20°C | Protected from light and moisture | Up to 3 years | [5] |
| Solution | Room Temperature | N/A | Use immediately | [2][3] |
| Solution | -20°C | Protected from light and moisture | Up to 1 month | [4] |
| Solution | -80°C | Protected from light and moisture | Up to 6 months | [4] |
Visualizations
Iodoacetanilide Handling and Storage Workflow
Caption: Workflow for proper storage, handling, and use of iodoacetanilides.
Troubleshooting Logic for Incomplete Alkylation
Caption: Troubleshooting guide for incomplete cysteine alkylation.
References
-
5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024, October 31). Labtag. [Link]
-
OneQuant™ Iodoacetamide. G-Biosciences. [Link]
-
Review of the Stability of Photosensitive Medications. (2013). Aula Medica. [Link]
-
Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. [Link]
-
Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline. [Link]
-
Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023, April 15). ScienceDirect. [Link]
-
Light-Sensitive Injectable Prescription Drugs. (2014). PMC. [Link]
-
Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. (2021, April 1). PubMed. [Link]
Sources
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. camlab.co.uk [camlab.co.uk]
- 8. aulamedica.es [aulamedica.es]
Technical Support Center: Minimizing Side Reactions in Palladium-Catalyzed Oxindole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Palladium-Catalyzed Oxindole Synthesis. As Senior Application Scientists, we understand the nuances and challenges of this powerful transformation. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and minimize common side reactions, ensuring the success of your experiments. We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to support our recommendations.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish, and I'm observing significant amounts of starting material even after extended reaction times. What are the likely causes and solutions?
A1: Low or no catalytic activity is a common issue that can often be traced back to the catalyst's state.
Possible Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation to the less active Pd(II) state, especially in the presence of air.[1] Additionally, the catalyst can aggregate to form palladium black, a visible black precipitate, which significantly reduces its catalytic activity.[1]
-
Diagnosis: The appearance of a black precipitate is a strong indicator of catalyst aggregation.[1] To confirm deactivation, you can add a fresh portion of the catalyst to the stalled reaction; if the reaction resumes, it confirms the original catalyst was deactivated.[1]
-
Troubleshooting:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as Xantphos or SPhos, can stabilize the Pd(0) center and prevent aggregation.[2]
-
Solvent Purity: Use high-purity, degassed solvents. Some solvents can be oxidized by Pd(II) species, which can affect the catalyst's active state.[3]
-
-
-
Inefficient Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. This reduction can sometimes be the rate-limiting step.
-
Troubleshooting:
-
Pd(0) Source: Consider using a Pd(0) pre-catalyst, such as Pd₂(dba)₃, which doesn't require an in-situ reduction step.
-
Additives: In some cases, additives can facilitate the reduction of Pd(II). For instance, amines or phosphine ligands themselves can act as reducing agents.[4]
-
-
Q2: I'm observing the formation of a diarylated byproduct. How can I improve the selectivity for the desired mono-arylated oxindole?
A2: The formation of diarylated products is a common challenge, particularly in intermolecular α-arylation of amides.[5] This side reaction occurs when the initially formed mono-arylated product undergoes a second arylation.
Strategies to Enhance Mono-arylation Selectivity:
-
Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is crucial. Using a slight excess of the amide relative to the aryl halide can favor the formation of the mono-arylated product.[5]
-
Base Selection: The choice of base plays a significant role in selectivity. Weaker bases or careful control of the base stoichiometry can minimize the deprotonation of the less acidic mono-arylated product, thus disfavoring the second arylation.
-
Ligand Effects: The steric and electronic properties of the ligand can influence the selectivity. Bulky ligands can create a sterically hindered environment around the palladium center, which may disfavor the reaction with the bulkier mono-arylated product.
-
Reaction Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of the second arylation relative to the first.
Q3: My reaction is producing a significant amount of a dehalogenated arene byproduct. What is causing this, and how can I prevent it?
A3: Protodehalogenation, the replacement of a halogen on the aryl halide with a hydrogen atom, is a common side reaction that consumes your starting material and reduces the overall yield.
Mechanistic Insight & Prevention:
-
Source of Hydrogen: The hydrogen atom can come from various sources in the reaction mixture, including the solvent, the base, or the amine itself.
-
Troubleshooting:
-
Base Selection: Strong, non-nucleophilic bases are generally preferred. Using a weaker base or a carbonate base like K₂CO₃ or Cs₂CO₃ can sometimes mitigate this issue.[6]
-
Solvent Choice: Solvents with readily abstractable protons should be avoided. Aprotic solvents like dioxane or toluene are often good choices.[2][7]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of protodehalogenation relative to the desired C-N bond formation.
-
Troubleshooting Guides
Guide 1: Issues with Regioselectivity in C-H Functionalization Approaches
A popular and atom-economical route to oxindoles involves the direct palladium-catalyzed C-H functionalization of anilides. However, controlling the regioselectivity of this C-H activation can be challenging.
Problem: The reaction yields a mixture of regioisomers, or the desired isomer is not the major product.
Core Principle: In the absence of a directing group, the selectivity of C-H activation is often governed by the electronic and steric properties of the competing C-H bonds.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Protocol: Ligand Screening for Improved Regioselectivity
-
Set up a parallel reaction screen: Use small-scale reaction vials to test a variety of phosphine ligands with different steric and electronic properties.
-
Ligand Classes to Test:
-
Reaction Conditions: Keep all other reaction parameters (catalyst loading, base, solvent, temperature, concentration) constant across all vials.
-
Analysis: After a set reaction time, analyze the product distribution in each vial using a suitable analytical technique (e.g., GC-MS, LC-MS, or ¹H NMR).
-
Interpretation: Identify the ligand that provides the highest ratio of the desired regioisomer. This ligand can then be used for larger-scale reactions.
Guide 2: Catalyst Deactivation and Degradation
Catalyst deactivation is a primary cause of incomplete reactions and low yields.[10] Understanding the deactivation pathways is key to preventing them.
Problem: The reaction starts well but then stalls, often accompanied by the formation of a black precipitate (palladium black).
Key Deactivation Pathways:
-
Aggregation: The active Pd(0) species can aggregate to form inactive palladium black.[1]
-
Oxidation: The active Pd(0) can be oxidized to the less active Pd(II) state.[1]
-
Ligand Degradation: The phosphine ligands can degrade under the reaction conditions.[11]
-
Poisoning: Impurities in the reagents or solvents can act as catalyst poisons.[10]
Data Summary: Common Catalyst Poisons and Their Sources
| Poison | Common Sources | Effect on Catalyst |
| Sulfur Compounds | Thiol-containing reagents, contaminated solvents | Strong coordination to Pd, leading to deactivation |
| Carbon Monoxide | Impurity in gas streams, incomplete combustion | Strong coordination to Pd, blocking active sites[1] |
| Halide Ions (excess) | Byproduct of the reaction (e.g., from aryl halide) | Can form unreactive bridged palladium dimers |
Experimental Protocol: Reactivation of a Deactivated Catalyst
In some cases, a deactivated catalyst can be partially reactivated. This protocol is intended for troubleshooting and understanding the deactivation mechanism.
-
Observe the stalled reaction: Note the presence of any palladium black.
-
Add additional ligand: In a separate, small-scale trial of the stalled reaction, add an additional portion of the phosphine ligand. If the reaction restarts, it may indicate that ligand degradation was a contributing factor.
-
Attempt re-oxidation (for heterogeneous catalysts): For supported palladium catalysts that have been reduced to Pd(0), treatment with a mild oxidant can sometimes regenerate the active Pd(II) species.[12] Note: This is highly specific to the catalyst system and should be approached with caution.
Visualization of Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
Concluding Remarks
The successful synthesis of oxindoles via palladium catalysis hinges on a detailed understanding of the potential side reactions and the strategies to mitigate them. By carefully considering the choice of ligand, base, solvent, and reaction conditions, researchers can significantly improve the yield, selectivity, and reproducibility of their experiments. This guide provides a starting point for troubleshooting common issues. For more complex challenges, a systematic investigation of the reaction parameters, guided by the principles outlined here, will be invaluable.
References
- Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations - PMC. (2025, October 23). Vertex AI Search.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (2012, November 19). Beilstein Journals.
- Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides - MDPI. (2021, December 10). MDPI.
- Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization - Organic Chemistry Portal. Organic Chemistry Portal.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015, March 27). PubMed.
- Ligands Control Reactivity and Selectivity in Palladium‐Catalyzed Functionalization of Unactiv
-
Palladium-catalyzed synthesis of spirooxindoles and[6][13]-fused oxindoles from alkene-tethered carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing). Organic Chemistry Frontiers (RSC Publishing).
- Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. (2005, July 13).
- Synthesis of Oxindoles by Palladium-catalyzed C–H Bond Amidation - ResearchGate.
- Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004, November 25). Unknown.
- Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. Benchchem.
- Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides - PMC. PMC.
- A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides - PMC. PMC.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online.
- Poisoning and deactivation of palladium c
- Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen | Request PDF - ResearchGate.
- Palladium-catalyzed a-Arylation of Esters and Amides under More Neutral Conditions | The Hartwig Group. The Hartwig Group.
- Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | Journal of the American Chemical Society. (2019, July 9). Journal of the American Chemical Society.
- Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group. The Hartwig Group.
- Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC. (2022, July 29). PMC.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald–Hartwig amin
- Palladium-Catalyzed Ligand-Directed C−H Functionaliz
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Unknown.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. - Merck Millipore. (2015, February 25). Merck Millipore.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - Diva-portal.org. (2021, February 22). Diva-portal.org.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Unknown.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
Technical Support Center: Purification of 2-iodo-N-(2-methylphenyl)acetamide by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of 2-iodo-N-(2-methylphenyl)acetamide using column chromatography. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding of the purification process.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[1][2] Based on structurally similar compounds, a mobile phase of 10-30% ethyl acetate in hexanes is a reasonable starting point for TLC analysis.[3] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate to ensure good separation on the column.[4][5]
Q2: How can I visualize this compound on a TLC plate?
This compound should be UV-active due to the presence of the phenyl ring, allowing for visualization under a UV lamp (typically at 254 nm).[1] If the compound does not visualize well under UV light, or for confirmation, an iodine chamber can be used.[2] Staining with potassium permanganate is another option, as the acetamide group may be susceptible to oxidation.
Q3: Is this compound expected to be stable on silica gel?
Alpha-haloacetamides, including iodoacetamides, can be sensitive to the acidic nature of silica gel. The silanol groups on the silica surface can potentially act as a Lewis acid, promoting decomposition.[6][7] It is crucial to assess the stability of your compound on a TLC plate before committing to a large-scale column. A simple test is to spot the compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots appear.[6]
Q4: My compound appears as a yellow solid after column chromatography, is this normal?
While some compounds are inherently colored, a yellow hue can sometimes indicate the presence of impurities or degradation products.[8] Given that iodo-compounds can be light-sensitive, discoloration could be a sign of decomposition. It is recommended to minimize exposure to direct light during the purification process. If the yellow color persists despite achieving a single spot on TLC, consider alternative analytical techniques like NMR or LC-MS to assess purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound by column chromatography.
Problem: Low or No Recovery of the Compound
Q: I ran my column, but I can't find my product in any of the fractions. What could have happened?
There are several possibilities when a compound is not recovered from a column:
-
Compound Decomposition: As mentioned, iodoacetamides can be unstable on silica gel. The acidic nature of the stationary phase may have led to the degradation of your product.[6]
-
Solution: Perform a stability test on a TLC plate. If decomposition is observed, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (1-3%).[4][7] Alternatively, using a less acidic stationary phase like neutral alumina could be beneficial.[7]
-
-
Incorrect Solvent System: The mobile phase may not be polar enough to elute your compound.
-
Compound is Highly Insoluble: The compound may have precipitated at the top of the column if it is not very soluble in the mobile phase.
-
Solution: Ensure your crude material is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel and load it as a solid.[4]
-
Problem: Poor Separation and Co-elution of Impurities
Q: My product is coming off the column, but it's contaminated with other spots. How can I improve the separation?
Poor separation is a common issue in column chromatography. Here's how to address it:
-
Optimize the Solvent System: A suboptimal mobile phase is the most likely cause.
-
Solution: The goal is to have a significant difference in the Rf values of your target compound and the impurities. Experiment with different solvent systems on TLC plates. A good starting point is to find a solvent system where your product has an Rf of around 0.3.[5] Trying solvents from different selectivity groups (e.g., replacing ethyl acetate with dichloromethane or acetone) can sometimes dramatically improve separation.[10]
-
-
Improper Column Packing: An improperly packed column will have channels and cracks, leading to broad bands and poor separation.[11]
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles. A slurry packing method is generally recommended.
-
-
Overloading the Column: Applying too much sample will exceed the separation capacity of the column.
-
Solution: A general rule of thumb is to use a silica gel to crude material weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.[5]
-
Problem: Tailing or Streaking of the Compound Spot
Q: On my TLC plate and during column elution, my compound appears as a long streak rather than a tight spot. What causes this?
Tailing is often an indication of an undesirable interaction between the compound and the stationary phase.
-
Acid-Base Interactions: The amide group in your compound could be interacting with the acidic silanol groups on the silica gel.
-
Solution: Add a small amount of a modifier to your mobile phase. For a potentially basic compound, adding 1-3% triethylamine to the eluent can neutralize the acidic sites on the silica and improve peak shape.[7] Conversely, if your compound has acidic impurities, adding a small amount of acetic acid might help, though this is less likely to be necessary for your target molecule.[9]
-
-
Compound Overload: Applying too concentrated a spot on a TLC plate can also cause tailing.
-
Solution: Ensure your sample is sufficiently diluted before spotting it on the TLC plate.
-
Experimental Protocol: Column Chromatography of this compound
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the TLC plate in various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes.[10]
- Identify a solvent system that provides an Rf value of 0.2-0.4 for the target compound and good separation from impurities.[4]
2. Column Preparation:
- Select an appropriate size column based on the amount of crude material to be purified.
- Secure the column vertically to a stand.
- Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
- Prepare a slurry of silica gel in the chosen mobile phase.
- Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.
- Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
- Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase.
- Carefully apply the sample solution to the top of the column using a pipette.
- Drain the solvent until the sample has fully entered the silica gel.
- Gently add a small amount of fresh mobile phase and drain again to ensure the entire sample is on the column.
4. Elution and Fraction Collection:
- Carefully fill the column with the mobile phase.
- Begin eluting the column, collecting fractions in test tubes or vials. The flow rate should be steady; applying gentle air pressure can speed up the process if necessary.[12]
- Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.
- Combine the fractions that contain the pure product.
5. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator.
- Place the resulting solid or oil under high vacuum to remove any residual solvent.
- Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, melting point).
Data Summary Table
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard stationary phase for normal-phase chromatography.[1] |
| Mobile Phase (Starting Point) | 10-30% Ethyl Acetate in Hexanes | A common solvent system for compounds of moderate polarity.[3][10] |
| Target Rf Value | 0.2 - 0.4 | Provides optimal separation and a reasonable elution time.[4][5] |
| Visualization | UV lamp (254 nm), Iodine Chamber | The aromatic ring allows for UV detection; iodine is a good general stain.[1][2] |
| Troubleshooting Modifier | 1-3% Triethylamine in mobile phase | To mitigate tailing and potential decomposition due to silica acidity.[7] |
Workflow and Troubleshooting Diagram
Caption: Troubleshooting workflow for column chromatography.
References
-
University of Rochester. Chromatography: Solvent Systems for TLC. [Link]
-
ResearchGate. How to detect and analyze compounds with little or no UV absorption in LC purification?[Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
LibreTexts. 5. Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
ResearchGate. How to develop solvent system for TLC when the compound is unknown?[Link]
-
SIELC Technologies. Separation of Iodoacetamide on Newcrom R1 HPLC column. [Link]
-
BGD Group. TLC System. [Link]
-
LCGC International. Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]
-
PMC. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. [Link]
-
Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]
-
Reddit. Purification Troubleshooting : r/chemistry. [Link]
-
Waters Corporation. LC Purification Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
PubChem. 2-Iodo-N-phenylacetamide. [Link]
-
University of Victoria. Column chromatography. [Link]
-
Biotage. Purifying ionic compounds by flash column chromatography. [Link]
-
Taylor & Francis Online. Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. [Link]
-
Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
-
LCGC International. Enhanced Stability Stationary Phases for HPLC. [Link]
-
SciSpace. Stationary phases for thin-layer chromatography. [Link]
-
Reddit. What compounds are unstable in a silica gel column (chromatography) : r/chemhelp. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. waters.com [waters.com]
- 12. orgsyn.org [orgsyn.org]
solvent selection for nucleophilic substitution with N-aryl iodoacetamides
Technical Support Center: Covalent Warhead Chemistry Subject: Solvent Selection & Troubleshooting for N-Aryl Iodoacetamide Nucleophilic Substitution Ticket ID: #SOLV-IA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
N-aryl iodoacetamides are critical electrophiles ("warheads") in the design of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes. Unlike simple iodoacetamide, the N-aryl moiety introduces significant hydrophobicity , creating a conflict between the need for aqueous buffers (to maintain protein folding) and organic co-solvents (to solubilize the warhead).
This guide addresses the Solubility-Reactivity Paradox : solvents that best dissolve your compound (DMSO, DMF) often accelerate the reaction, while the aqueous buffers required for biology suppress the reaction rate via hydrogen bonding.
Module 1: The Physics of Solvent Selection
To select the right solvent, you must understand how the solvent environment dictates the energy landscape of the
The Solvation Shell Effect
In an
-
Protic Solvents (Water, Methanol, Ethanol): These form a "cage" of hydrogen bonds around the nucleophile. The nucleophile must shed this cage to attack, raising the activation energy (
). -
Polar Aprotic Solvents (DMSO, DMF, MeCN): These solvate cations (
, ) well but leave the anionic nucleophile "naked" and highly reactive.
Data Comparison: Dielectric Constants & Reactivity
Use this table to balance solubility vs. reactivity.
| Solvent Class | Solvent | Dielectric Constant ( | Relative | Solubility of N-Aryl IA | Biological Compatibility |
| Polar Aprotic | DMSO | 46.7 | Fastest (Reference Standard) | Excellent | High (up to 5-10% v/v) |
| Polar Aprotic | DMF | 36.7 | Fast | Excellent | Medium (Liver tox in vivo) |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Fast | Good | Low (Protein denaturation) |
| Protic | Methanol | 32.7 | Slow (H-bonding interference) | Good | Medium |
| Protic | Water/Buffer | 80.1 | Slowest | Poor (Precipitation risk) | Essential |
Module 2: Reaction Pathway Visualization
The following diagram illustrates the kinetic competition between the desired alkylation and the competing hydrolysis pathway.
Figure 1: Kinetic competition in N-aryl iodoacetamide labeling. High pH drives the red path (Hydrolysis); Aprotic co-solvents favor the green path (Product).
Module 3: Troubleshooting Guide
Scenario A: "My compound precipitates immediately upon adding to the buffer."
Diagnosis: The "Crash-Out" Effect. N-aryl groups are hydrophobic. When a DMSO stock is spiked into aqueous buffer, the local solubility limit is exceeded before mixing occurs.
-
Step 1: Reverse Addition. Do not add DMSO stock to Buffer. Add Buffer slowly to the DMSO stock with vortexing, then dilute to final volume.
-
Step 2: Check Ionic Strength. High salt concentrations (e.g., 150mM NaCl) reduce the solubility of organics ("Salting out"). Try lowering salt to 50mM if protein stability permits.
-
Step 3: The Cyclodextrin Trick. If the protein tolerates it, add 1-2 equivalents of
-cyclodextrin. It can solubilize the hydrophobic N-aryl tail without inhibiting the warhead reactivity [1].
Scenario B: "I see good solubility, but no labeling (0% Yield)."
Diagnosis: Nucleophile Protonation. The thiol must be deprotonated (
-
Check pH: Ensure reaction pH is > pKa of the Cysteine (typically 8.0-8.5).
-
Solvent Interference: Are you using Ethanol or Methanol? Switch to DMSO or Acetonitrile.[1] Alcohols can solvate the thiolate, reducing its nucleophilicity by orders of magnitude [2].
-
Quenching: Did you use DTT or Mercaptoethanol in the purification buffer? These are competing nucleophiles that will consume your warhead instantly. Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent; it does not contain thiols.
Scenario C: "My warhead degrades in the stock solution."
Diagnosis: Photolysis or Hydrolysis. Carbon-Iodine bonds are light-sensitive.
-
Storage: Store DMSO stocks in amber glass or foil-wrapped vials at -20°C.
-
Dryness: DMSO is hygroscopic. Absorbed water will slowly hydrolyze the iodine to a hydroxyl group over weeks. Use anhydrous DMSO for stocks.
Module 4: Standard Operating Procedure (SOP)
Protocol: Determination of Optimal Solvent System
-
Preparation: Prepare a 100 mM stock of N-aryl iodoacetamide in anhydrous DMSO.
-
Solubility Screen:
-
Prepare 3 vials with PBS (pH 7.4).
-
Spike DMSO stock to reach final concentrations of 1%, 5%, and 10% DMSO.
-
Measure Absorbance at 600nm (turbidity). Any increase >0.05 OD indicates precipitation.
-
-
Reactivity Assay (GSH Surrogate):
-
Mix 50 µM Warhead + 500 µM Glutathione (GSH) in the selected solvent system.
-
Incubate at 25°C.
-
Monitor: Inject onto LC-MS at t=0, 15, 30, 60 min.
-
Success Criteria: >50% conversion to GSH-Adduct within 60 mins with <5% Hydrolysis product.
-
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use DMF instead of DMSO for cell-based assays?
A: Proceed with caution. While DMF is a good solvent for
Q: Why is Iodoacetamide preferred over Chloroacetamide for N-aryl systems?
A: Reactivity tuning. N-aryl groups can be electron-withdrawing, potentially deactivating the
Q: How do I quench the reaction? A: Do not rely on dilution. Quench by adding a massive excess of a "scavenger" thiol, such as DTT (10-50 mM) or 2-Mercaptoethanol. This consumes unreacted warhead immediately.
References
-
Singh, J., et al. "The chemistry of covalent drugs: Principles and case studies." Nature Reviews Drug Discovery, 2011. Link (Context: Solubility and reactivity of covalent warheads).
- Winstein, S., et al. "Solvent Effects in Nucleophilic Substitution." Journal of the American Chemical Society.
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link (Context: Use of Iodoacetamide probes in ABPP).
- Kalgutkar, A. S., & Dalvie, D. K. "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery, 2012. (Context: Balancing warhead reactivity and metabolic stability).
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of N-(o-tolyl)-2-iodoacetamide
This guide provides an in-depth technical comparison of N-(o-tolyl)-2-iodoacetamide against standard alkylating agents, focusing on its mass spectrometry fragmentation behavior, diagnostic utility, and experimental protocols.
Executive Summary
N-(o-tolyl)-2-iodoacetamide is a specialized cysteine-reactive alkylating reagent. Structurally, it is the ortho-methyl analog of iodoacetanilide. While Iodoacetamide (IAA) remains the gold standard for minimizing mass shifts (+57 Da), N-(o-tolyl)-2-iodoacetamide introduces a significant hydrophobic moiety and a mass shift of +147 Da .
This guide details its utility as a "heavy" variant for differential alkylation strategies, its distinct fragmentation signature (generating tropylium and o-toluidine reporter ions), and its application in increasing the retention of small hydrophilic peptides during LC-MS analysis.
Structural & Mechanistic Basis
To interpret the fragmentation pattern, one must first understand the reagent's architecture and its conjugation mechanism.
Reagent Profile
-
Chemical Name: N-(2-methylphenyl)-2-iodoacetamide
-
Formula:
-
Molecular Weight: 275.09 Da
-
Target: Sulfhydryl groups (-SH) on Cysteine residues.
-
Mechanism:
nucleophilic substitution.
The Alkylation Reaction
Unlike IAA, which adds a small carbamidomethyl group, N-(o-tolyl)-2-iodoacetamide appends a bulky aryl-amide moiety.
-
Net Mass Shift (
): +147.07 Da (Calculation: Reagent MW (275.09) - HI (127.91) + H (1.008) is not correct. Correct is Reagent - I + H_loss? No. The H is lost from the thiol. The group added is . Mass = 148.07 Da. Wait, let's verify standard convention: IAA adds (57.02). This reagent adds (148.07).)-
Correction: The net mass added to the peptide backbone (replacing H) is +147.068 Da . (
).
-
Mass Spectrometry Fragmentation Pattern
The fragmentation of N-(o-tolyl)-2-iodoacetamide derivatives in ESI-MS/MS is distinct from IAA-modified peptides due to the stability of the amide linker and the lability of the aryl ring.
Fragmentation Pathways (ESI-CID)
When a peptide modified with this reagent is subjected to Collision Induced Dissociation (CID), three primary pathways compete:
-
Backbone Fragmentation (b/y ions): The amide bond connecting the modifier to the cysteine is relatively stable. Consequently, the modification typically remains intact on the cysteine, resulting in a mass shift of +147 Da on all cysteine-containing b and y ions. This allows for easy sequence localization.
-
Reporter Ion Generation (Diagnostic): High-energy collisions can cleave the amide bond of the tag or fragment the aryl group, yielding low-mass diagnostic ions useful for confirming the presence of the modification.
-
m/z 91.05 (Tropylium Ion): The o-tolyl group readily rearranges to the stable seven-membered tropylium cation (
). This is a hallmark of benzyl and tolyl derivatives. -
m/z 108.08 (o-Toluidine Ion): Cleavage of the amide bond (
) on the tag side can generate the protonated o-toluidine ion ( ).
-
-
Neutral Loss (Rare): Unlike thioester-linked tags, the amide linkage prevents the facile neutral loss of the entire side chain, ensuring high spectral quality for sequencing.
Visualizing the Fragmentation Logic
Figure 1: Fragmentation pathways of N-(o-tolyl)-2-iodoacetamide modified peptides. The modification is generally stable, producing shifted sequence ions, but can yield diagnostic aryl ions at higher collision energies.
Comparative Analysis: IAA vs. N-(o-tolyl) Analog
This table contrasts the standard Iodoacetamide (IAA) with the N-(o-tolyl) variant to assist in experimental design.
| Feature | Iodoacetamide (IAA) | N-(o-tolyl)-2-iodoacetamide |
| Primary Use | Standard Alkylation (Global) | Differential Labeling / Hydrophobic Tagging |
| Mass Shift ( | +57.0215 Da | +147.0684 Da |
| Hydrophobicity | Low (Hydrophilic) | High (Increases peptide retention) |
| Diagnostic Ions | None (Immonium Cys carbamidomethyl: m/z 133*) | m/z 91 (Tropylium), m/z 108 (Toluidine) |
| Retention Time | Minimal shift vs native | Significant shift to higher % organic |
| Side Reactions | Over-alkylation (N-term, Lys) | Steric bulk reduces off-target rates |
| Solubility | Water/Buffer soluble | Requires organic co-solvent (MeOH/ACN) |
*Note: The standard IAA immonium ion at 87 Da is often observed, but modified Cys immonium is 133.04.
Experimental Protocol: Differential Alkylation
Objective: Use N-(o-tolyl)-2-iodoacetamide to tag solvent-accessible cysteines or to differentiate samples (e.g., Control vs. Treated) when combined with standard IAA.
Reagents
-
Reagent A: 200 mM Iodoacetamide in 100 mM Ammonium Bicarbonate.
-
Reagent B: 200 mM N-(o-tolyl)-2-iodoacetamide in 100% Methanol (Prepare fresh; light sensitive).
-
Buffer: 50 mM Ammonium Bicarbonate (pH 8.0).
-
Reducing Agent: 10 mM DTT.
Workflow
-
Reduction: Incubate protein sample (100 µg) with 5 mM DTT at 56°C for 30 mins to reduce disulfides.
-
Alkylation (The Critical Step):
-
Add Reagent B to a final concentration of 15 mM.
-
Note: Ensure final organic solvent concentration is <20% to prevent protein precipitation, or perform on denatured peptides.
-
Incubate in the dark at Room Temperature for 45 mins.
-
-
Quenching: Add DTT to 20 mM excess to quench unreacted iodide.
-
Digestion: Proceed with Trypsin digestion as per standard protocol.
-
LC-MS/MS Acquisition:
-
LC Gradient: Extend the gradient slope. The hydrophobic tolyl group will shift cysteine-peptides to later retention times compared to IAA-labeled counterparts.
-
MS Method: Include "147.07" as a variable modification on Cysteine.
-
Targeted MS: Monitor m/z 91.05 in MS2 if performing precursor ion scanning.
-
Troubleshooting & Artifacts
-
Precipitation: The o-tolyl reagent is hydrophobic. If the reaction mixture turns cloudy, add Acetonitrile (ACN) up to 10-15% v/v.
-
Incomplete Alkylation: Due to steric hindrance of the o-methyl group, the reaction kinetics are slower than IAA. Increase incubation time to 45-60 minutes.
-
Iodine Ions: In negative mode or low-mass cutoff scans, you may see m/z 126.9 (
) or m/z 127 ( ), indicating the presence of the halogen.
References
-
Nielsen, M. L., et al. (2008). "Iodoacetamide-induced artifacts in proteomic analysis." Journal of Proteome Research. Link
-
Galvani, M., et al. (2001). "Alkylation of Cysteinyl Residues with 2-Iodo-N-phenylacetamide for Mass Spectrometry." Electrophoresis. Link
-
Hansen, K. C., et al. (2003). "N-t-butyliodoacetamide and Iodoacetanilide: Two New Cysteine Alkylating Reagents."[1] Rapid Communications in Mass Spectrometry. Link
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
HPLC retention time of 2-iodo-N-(2-methylphenyl)acetamide
This guide provides a technical analysis of the HPLC retention behavior of 2-iodo-N-(2-methylphenyl)acetamide , a critical intermediate often used in the synthesis of heterocyclic scaffolds (e.g., oxindoles via Pd-catalyzed cyclization) and as a cysteine-alkylating probe in proteomics.
This document is structured for analytical chemists and synthetic researchers requiring precise separation of this compound from its chlorinated precursor (critical pair) and starting aniline.
Executive Summary & Physicochemical Profile
Compound: this compound Synonyms: 2-iodo-N-o-tolylacetamide; N-(o-tolyl)-2-iodoacetamide. CAS: 19591-17-4 (Generic Iodo-analog ref) / Note: Specific CAS for o-tolyl derivative often referenced in synthesis literature.
The retention behavior of this molecule is dominated by two factors: the hydrophobicity of the iodine atom and the steric bulk of the o-tolyl group . In Reverse Phase Chromatography (RPLC), the iodine atom significantly increases retention relative to its chloro-analog, creating a distinct "critical pair" separation challenge during Finkelstein reactions.
| Property | Value (Approx.) | Chromatographic Impact |
| LogP | ~2.1 – 2.4 | Moderate hydrophobicity; retains well on C18. |
| pKa | >14 (Amide NH) | Non-ionizable in standard pH range (2-8). |
| UV Max | 210 nm, 245 nm | Amide bond (210 nm) and aromatic ring (245 nm). |
| Critical Pair | Chloro-analog | The Chloro-derivative elutes earlier than the Iodo-derivative. |
Comparative Method Analysis
The following comparison evaluates the "Standard" C18 approach against an "Optimized" Phenyl-Hexyl approach. The optimized method is recommended for complex mixtures containing isomeric impurities or when resolving the target from the chloro-precursor.
Comparison Table: Chromatographic Performance
| Feature | Method A: Standard C18 (Generic) | Method B: Phenyl-Hexyl (Optimized) |
| Stationary Phase | C18 (Octadecylsilane), 3.5µm or 5µm | Phenyl-Hexyl, 2.7µm (Core-Shell) |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Elution Order | o-Toluidine < Chloro-Analog < Iodo-Target | o-Toluidine < Chloro-Analog < Iodo-Target |
| Resolution (Rs) | Moderate (Rs ~ 2.0 for Cl/I pair) | High (Rs > 3.5 for Cl/I pair) |
| Peak Shape | Good, occasional tailing for aniline impurities | Excellent, sharper peaks for aromatics |
| Suitability | Routine reaction monitoring | Final purity assay & impurity profiling |
Expert Insight: The "Halogen Effect" on Retention
In RPLC, the retention time shift between the chloro- and iodo-analogs is driven by the polarizability and size of the halogen. Iodine is a "soft" lipophile.
-
Retention Shift: You should expect the 2-iodo derivative to elute approximately 1.5x to 2.0x later (k' factor) than the 2-chloro derivative under isocratic conditions (50:50 ACN:Water).
-
Why Phenyl-Hexyl? The o-tolyl ring is electron-rich. The Phenyl-Hexyl phase engages in
- stacking with the o-tolyl group, providing orthogonal selectivity that often separates the target from non-aromatic byproducts more effectively than C18.
Experimental Protocols
Protocol A: High-Resolution Separation (Recommended)
Objective: Quantify purity and confirm conversion from 2-chloro-N-(2-methylphenyl)acetamide.
-
Column: Agilent Poroshell 120 Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Flow Rate: 0.6 mL/min.
-
Temperature: 35°C.
-
Detection: UV @ 210 nm (primary), 254 nm (secondary).
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Equilibration |
| 1.0 | 10% | Isocratic Hold (Elute polar salts) |
| 8.0 | 90% | Linear Gradient (Main elution) |
| 10.0 | 90% | Wash |
| 10.1 | 10% | Re-equilibration |
Expected Retention Times (Approximate):
-
o-Toluidine: ~2.5 min
-
2-Chloro-N-(2-methylphenyl)acetamide: ~5.8 min
-
This compound: ~6.9 - 7.2 min
Protocol B: Rapid Reaction Monitoring (Isocratic)
Objective: Quick "Yes/No" check for reaction completion (Finkelstein condition).
-
Column: Standard C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 50% Water / 50% ACN (Isocratic).
-
Flow Rate: 1.0 mL/min.
-
Run Time: 10 minutes.
-
Result: The Chloro-reactant will elute significantly earlier than the Iodo-product. If the "early" peak disappears, the reaction is complete.
Synthesis & Analysis Workflow (Visualized)
The following diagram illustrates the critical decision points in the synthesis and analysis of this intermediate, highlighting where the HPLC method validates the process.
Caption: Workflow for monitoring the synthesis of this compound, emphasizing the HPLC retention shift from Chloro- (Intermediate) to Iodo- (Target).
Troubleshooting & Scientific Validation
Self-Validating the Method (System Suitability)
To ensure your data is trustworthy (E-E-A-T), perform this simple validation step before running samples:
-
Resolution Check: Inject a 1:1 mixture of the Chloro-reactant and Iodo-product.
-
Acceptance Criteria: Baseline resolution (Rs > 1.5). If peaks merge, increase the water content in the mobile phase by 5-10%.
-
-
Peak Tailing: The amide group can interact with free silanols on older columns.
-
Fix: Ensure your mobile phase contains 0.1% Formic Acid or Phosphoric Acid. The acidic pH suppresses silanol ionization.
-
Common Pitfalls
-
Sample Diluent: Do not dissolve the sample in 100% DMSO if injecting large volumes (>5 µL) on a high-aqueous initial gradient. This causes "peak splitting" due to solvent mismatch. Use 50:50 ACN:Water as the diluent.
-
Identification: Since UV spectra of the Chloro- and Iodo- forms are nearly identical (dominated by the aromatic ring), retention time is the only reliable UV identifier . Mass Spectrometry (LC-MS) is recommended for absolute confirmation (look for the characteristic Iodine mass defect).
References
-
Richardson, S. D., et al. (2012). "Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry." Journal of Chromatography A. (Demonstrates elution order: Chloro < Bromo < Iodo for acetamides).
-
Thermo Fisher Scientific. (2025).[2] "Chloroacetamide and Iodoacetamide Alkylating Reagents."[3] Protein Biology Application Notes. (Discusses reactivity and stability of haloacetamides).
- Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience.
-
PubChem. (2025). "2-iodo-N-phenylacetamide Compound Summary." (Physicochemical data for the structural analog).
Sources
reactivity profile of N-aryl alpha-iodoacetamides with thiols
Reactivity Profile of N-Aryl -Iodoacetamides with Thiols
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Goldilocks" Zone of Covalent Labeling
In the design of Targeted Covalent Inhibitors (TCIs) and activity-based probes, the electrophilic "warhead" dictates the success of the molecule. While acrylamides have dominated recent kinase inhibitor approvals due to their tunable Michael addition kinetics, N-aryl
This guide objectively analyzes the reactivity profile of N-aryl
Mechanism & Electronic Tuning
The Reaction: Nucleophilic Substitution
Unlike acrylamides which react via Michael addition,
The N-Aryl Effect: Electronic Activation
A common misconception is that adding a bulky N-aryl group (e.g., a phenyl ring) would slow the reaction due to steric hindrance. Experimental data proves the opposite.
-
Mechanism: The N-aryl group exerts an electron-withdrawing inductive effect (-I) and resonance effect on the amide nitrogen. This reduces the electron density of the amide nitrogen lone pair, preventing it from donating into the carbonyl.
-
Result: The carbonyl carbon becomes more electron-deficient (more electrophilic), which in turn inductively activates the adjacent
-carbon (the reaction center). -
Data Point: N-phenyl iodoacetamide (iodoacetanilide) is approximately 3-fold more reactive toward cysteine at pH 7 than unsubstituted iodoacetamide (
vs. ) [1].[2]
Figure 1: Mechanism of thiol alkylation by N-aryl iodoacetamides. The N-aryl group electronically activates the warhead, facilitating the
Comparative Performance Analysis
The following table synthesizes kinetic data and chemoselectivity profiles to aid in warhead selection.
Table 1: Reactivity & Selectivity Profile of Common Cysteine-Reactive Warheads
| Feature | N-Aryl | Iodoacetamide (IAM) | Chloroacetamide (CAM) | Acrylamide |
| Reaction Type | Michael Addition (Tunable) | |||
| Reactivity ( | High ( | Medium ( | Low (10-100x slower than IAM) | Variable (Tunable range) |
| Cysteine Specificity | Moderate.[3] Risk of off-target Lys/His labeling at high pH. | Moderate. Standard for proteomics but promiscuous in excess. | High for Cys, but high risk of Met oxidation [2]. | High. Very specific for Cys over Lys/His. |
| Stability (t1/2) | Lower (Light sensitive, hydrolysis risk). | Moderate (Light sensitive). | High. | Very High. |
| Primary Use Case | Labeling low-reactivity cysteines; rapid "pulse" labeling. | General proteomic alkylation (ISO-TOP). | Fragment screening; reducing off-target alkylation. | Targeted Covalent Drugs (e.g., Ibrutinib).[4][5][6] |
Critical Insight: The "Specificity" Trap
While Chloroacetamides (CAM) are often touted as more specific than IAM due to lower electrophilicity, they introduce a different artifact: Methionine Oxidation .
-
Evidence: Proteomic studies show CAM treatment can result in up to 40% oxidation of Methionine residues , compared to only 2-5% with IAM [2].[7]
-
Recommendation: If preserving the native oxidation state of the proteome is critical (e.g., redox proteomics), N-aryl iodoacetamides or IAM are superior to CAM, provided pH is strictly controlled to prevent Lysine alkylation.
Experimental Protocols (Self-Validating)
To validate the reactivity of a specific N-aryl iodoacetamide derivative, use the following protocols. These are designed to be self-validating by including internal controls.
Protocol A: Glutathione (GSH) Kinetic Assay ( )
Objective: Determine the second-order rate constant (
Reagents:
-
PBS buffer (pH 7.4, degassed).[8]
-
Reduced Glutathione (GSH) stock (10 mM).
-
Test Compound (N-aryl iodoacetamide) stock (10 mM in DMSO).
-
Internal Standard: 1-Napthylamine (non-reactive UV marker).
Workflow:
-
Preparation: Dilute GSH to 500
M and Test Compound to 50 M (10:1 pseudo-first-order condition) in PBS. -
Reaction: Incubate at 25°C.
-
Sampling: At
min, quench a 50 L aliquot into 50 L of 1% Formic Acid (stops reaction). -
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent Test Compound peak relative to the Internal Standard.
-
Calculation:
-
Plot
vs. time. -
Slope =
. - .
-
Self-Validation Check:
-
If the plot is not linear (
), the pseudo-first-order assumption failed (likely due to compound instability or GSH oxidation). Repeat with higher GSH excess (20:1).
Protocol B: Gel-Based Selectivity Profiling
Objective: Assess off-target labeling (selectivity).
Workflow:
-
Lysate Prep: Prepare cell lysate (1 mg/mL) in PBS.
-
Competition: Pre-incubate lysate with excess free cysteine (10 mM) for 10 min (Negative Control).
-
Labeling: Add N-aryl iodoacetamide probe (alkyne-tagged) at 1
M and 10 M to both "Naive" and "Cys-blocked" lysates. Incubate 30 min. -
Click Chemistry: React with Rhodamine-Azide (CuAAC conditions).
-
Readout: SDS-PAGE + Fluorescence Scanning.
Interpretation:
-
Specific Signal: Bands present in "Naive" but disappeared in "Cys-blocked".
-
Non-Specific Signal: Bands persisting in "Cys-blocked" lanes indicate reaction with Lysine, Histidine, or non-covalent binding.
Decision Framework: When to Use N-Aryl Iodoacetamides
Use the following logic flow to determine if this warhead suits your application.
Figure 2: Electrophile selection workflow. N-aryl iodoacetamides are prioritized for low-nucleophilicity targets where acrylamides fail to react.
References
-
Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Source: Journal of Proteome Research (ACS Publications). URL:[Link]
-
Methods for the determination and quantification of the reactive thiol proteome. Source: Free Radical Biology and Medicine (SfRBM). URL:[Link]
-
QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Source: WuXi AppTec / WuXi Biology. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-iodo-N-(2-methylphenyl)acetamide: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 2-iodo-N-(2-methylphenyl)acetamide, a reactive alkylating agent, requires meticulous handling to ensure personnel safety and experimental integrity. This guide provides a comprehensive framework for its safe use, from initial preparation to final disposal, grounded in established safety principles for hazardous chemical compounds. While specific toxicological data for this exact compound is not fully investigated, its structural similarity to 2-iodoacetamide—a known toxic substance—necessitates treating it with the utmost caution.
Hazard Assessment: Understanding the Risk
This compound belongs to the iodoacetamide family of compounds. These are potent alkylating agents, meaning they can covalently modify biological molecules. Based on data from structurally related compounds like 2-iodoacetamide, we must assume this chemical presents significant health risks.[1][2]
Assumed Hazard Profile:
-
Acute Toxicity: Likely toxic if swallowed, inhaled, or in contact with skin.[1][3] Ingestion can cause severe irritation and potential damage to the gastrointestinal tract.[4][5]
-
Skin and Eye Damage: Presumed to cause serious skin irritation and severe eye damage.[1][5] Alkylating agents can cause chemical burns upon contact.
-
Sensitization: High risk of causing allergic skin reactions or asthma-like symptoms if inhaled.[2][6] Once sensitization occurs, subsequent exposures to even minute amounts can trigger a severe reaction.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1]
Due to these potential hazards, a multi-layered approach to safety, combining engineering controls and robust personal protective equipment (PPE), is mandatory.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[1] This is critical for preventing the inhalation of airborne dust or vapors.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6]
-
Designated Work Area: Establish a clearly marked "designated area" within the fume hood for handling this compound to prevent cross-contamination of other experiments.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not merely a checklist; it is a system designed to provide a complete barrier between you and the hazardous substance. Each component is chosen for a specific protective function.
| PPE Component | Standard/Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or PVC) tested to EN 374 or US F739 standards.[7] | Primary Barrier: Prevents direct skin contact. Iodoacetamides can cause severe irritation and may be absorbed through the skin. A glove with a high protection class (breakthrough time >240 minutes) is recommended for prolonged contact.[7] |
| Eye & Face Protection | Chemical splash-resistant safety goggles with side protection, compliant with OSHA 29 CFR 1910.133 or EU EN166.[6] A face shield should be worn over goggles when there is a significant splash risk. | Critical Organ Protection: Protects against splashes that can cause severe, irreversible eye damage.[5][6] Contact lenses should not be worn as they can trap chemicals against the eye.[7] |
| Body Protection | Flame-resistant or 100% cotton lab coat with tight-fitting cuffs.[8] Protective clothing should cover all exposed skin, including full-length pants and closed-toe shoes.[8][9] | Minimizes Skin Exposure: A lab coat provides a removable barrier in case of a spill. Covering all skin prevents accidental contact with drips or dust. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if there is a risk of dust generation that cannot be controlled by the fume hood.[3][4] | Inhalation Hazard Prevention: Protects against inhaling the toxic and sensitizing dust. This is especially critical when handling the powdered form of the compound. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, sequential protocol is essential for safe handling.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly.
-
Cover the work surface within the hood with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, waste containers) inside the hood.
-
Don all required PPE as specified in the table above.[10]
-
-
Handling:
-
Carefully open the container of this compound. Avoid generating dust.[11]
-
Use a clean spatula to transfer the desired amount of the compound onto a weigh boat or directly into a tared reaction vessel.
-
Once weighing is complete, immediately and securely close the primary container.
-
If reconstituting, add the solvent slowly to the powder to avoid splashing.
-
Ensure all containers holding the chemical are clearly labeled.[10]
-
-
Post-Handling & Decontamination:
-
Doffing PPE:
Emergency and Spill Response Plan
Accidents require immediate and correct action to mitigate harm.
Spill Cleanup Protocol
Caption: Step-by-step procedure for cleaning a chemical spill.
-
Minor Spill (inside fume hood):
-
Major Spill (outside fume hood):
-
Immediately alert all personnel and evacuate the laboratory.[11]
-
Post a warning sign on the door.
-
Contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean a large spill without specialized training and equipment.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of running water for at least 15 minutes.[9][11] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][16] Seek immediate medical attention.[2]
-
Disposal Plan
Chemical waste must be handled with the same care as the active compound.
-
Waste Segregation: All materials contaminated with this compound, including the chemical itself, reaction residues, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.
-
Containers: Use only approved, sealed, and clearly labeled hazardous waste containers.[11]
-
Regulations: Disposal must be conducted in strict accordance with all local, state, and federal regulations.[1][4] Never pour this chemical or its waste down the drain.[1] Consult your institution's EHS office for specific disposal procedures.
By integrating these safety protocols into every aspect of your workflow, you build a system of trust and reliability, ensuring both your personal safety and the integrity of your research.
References
-
UBPBio. (2020, April 22). MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. Available at: [Link]
-
West Liberty University. (2015, July 9). Iodoacetamide Safety Data Sheet. Available at: [Link]
-
McMaster University Biosafety Office. Spill Clean-up Protocol. Available at: [Link]
-
West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Available at: [Link]
-
Chemistry LibreTexts. (2025, August 20). 0.3: Safety Dos and Don'ts. Available at: [Link]
-
University of Pittsburgh Radiation Safety. Spills and Emergencies. Available at: [Link]
-
Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. Available at: [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]
-
TNHH Thiết bị Hiệp Phát. (2022, June 28). Laboratory safety rules everyone should know. Available at: [Link]
-
Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Available at: [Link]
-
Edvotek. (2025, July 15). Mastering biotech lab safety: tips for handling chemicals, heat, and microbes. Available at: [Link]
Sources
- 1. ubpbio.com [ubpbio.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. westliberty.edu [westliberty.edu]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. csub.edu [csub.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. moravek.com [moravek.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. blog.edvotek.com [blog.edvotek.com]
- 13. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 14. biosafety.mcmaster.ca [biosafety.mcmaster.ca]
- 15. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 16. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
